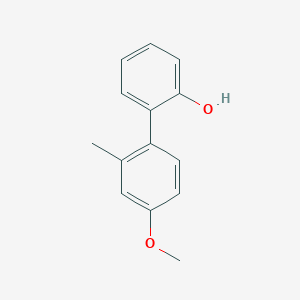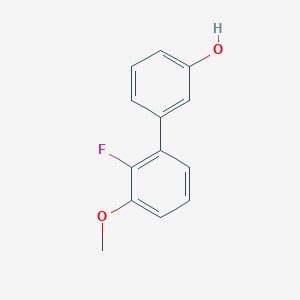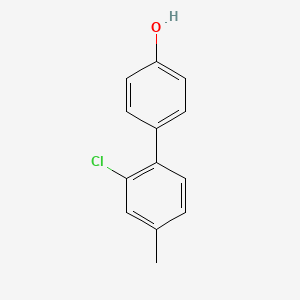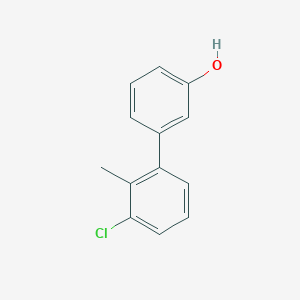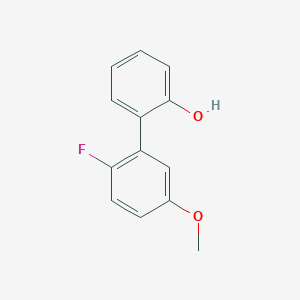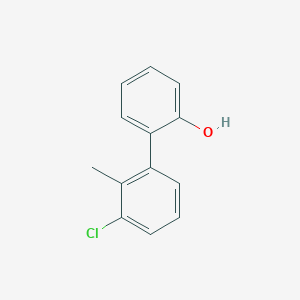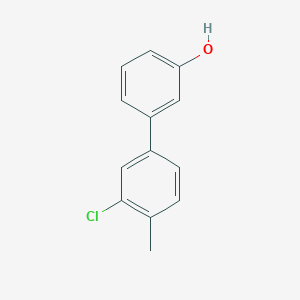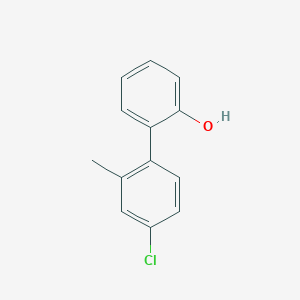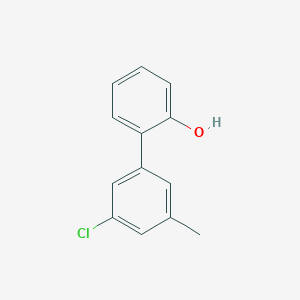
2-(3-Chloro-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-methylphenyl)phenol, 95% (2-CMPP) is a chemical compound of the phenol family, composed of a phenol group and a chlorine-methyl group. It is a colorless-to-white crystalline solid, with a melting point of 166-168°C and a boiling point of 310-312°C. 2-CMPP is soluble in a variety of organic solvents, such as ether, acetone, and chloroform, and is insoluble in water. It is used in a variety of industrial and scientific applications, including the production of polymers, surfactants, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-5-methylphenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of polymers, surfactants, and pharmaceuticals. It is also used as a reagent in the synthesis of a variety of organic compounds, such as esters, amides, and thioesters. Additionally, 2-(3-Chloro-5-methylphenyl)phenol, 95% has been used in the synthesis of a variety of pharmaceutical drugs, including anti-inflammatory agents, anticoagulants, and anti-cancer agents.
Wirkmechanismus
2-(3-Chloro-5-methylphenyl)phenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. Inhibition of COX-2 can lead to reduced inflammation and pain. Additionally, 2-(3-Chloro-5-methylphenyl)phenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are hormones that play a role in inflammation. Inhibition of 5-LOX can lead to reduced inflammation.
Biochemical and Physiological Effects
2-(3-Chloro-5-methylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain cancer cells. Additionally, 2-(3-Chloro-5-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chloro-5-methylphenyl)phenol, 95% is an effective reagent for use in laboratory experiments, as it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of applications. However, it is important to note that 2-(3-Chloro-5-methylphenyl)phenol, 95% is toxic, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(3-Chloro-5-methylphenyl)phenol, 95%. These include the development of new pharmaceuticals based on 2-(3-Chloro-5-methylphenyl)phenol, 95%, the development of new polymers and surfactants, and the further exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of 2-(3-Chloro-5-methylphenyl)phenol, 95% could lead to the development of new therapeutic strategies for the treatment of inflammation and pain.
Synthesemethoden
2-(3-Chloro-5-methylphenyl)phenol, 95% can be synthesized via a number of methods. One method involves the reaction of 3-chloro-5-methylphenol and sulfuric acid, in which the sulfuric acid acts as a catalyst. The reaction is carried out at a temperature of 120-130°C for 4-6 hours. The reaction yields a crude product, which is then purified by column chromatography. Another method involves the reaction of 3-chloro-5-methylphenol and chlorosulfonic acid, in which the chlorosulfonic acid acts as a catalyst. This reaction is carried out at a temperature of 120-130°C for 4-6 hours. The reaction yields a crude product, which is then purified by column chromatography.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUOQTBREUHNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683510 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-05-3 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

